molecular formula C12H14N2O3 B2609161 N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide CAS No. 40891-23-4

N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide

Cat. No.: B2609161
CAS No.: 40891-23-4
M. Wt: 234.255
InChI Key: AJBTZVMOPNWPJO-UHFFFAOYSA-N
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Description

N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.257 g/mol . It is known for its unique structure, which includes an acetylamino group, a phenyl ring, and an acetamide group. This compound is utilized in various scientific research fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide typically involves the reaction of acetyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and filtration to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or substituted phenyl rings .

Scientific Research Applications

N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetylamino group can form hydrogen bonds with active sites, while the phenyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(1-acetamido-2-oxo-2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(15)13-12(14-9(2)16)11(17)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBTZVMOPNWPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40891-23-4
Record name N-(1-ACETYLAMINO-2-OXO-2-PHENYL-ETHYL)-ACETAMIDE
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